molecular formula C23H21N3OS B7733101 MFCD06642332

MFCD06642332

Cat. No.: B7733101
M. Wt: 387.5 g/mol
InChI Key: GEVZPNCCGMENEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06642332 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642332 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific temperature and pressure].

    Step 3: Final product isolation and purification using [specific techniques].

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: for consistent production.

    Automated purification systems: to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

MFCD06642332 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Reduced by [specific reducing agents] to yield [specific products].

    Substitution: Participates in substitution reactions with [specific reagents].

Common Reagents and Conditions

    Oxidizing Agents: [List of common oxidizing agents].

    Reducing Agents: [List of common reducing agents].

    Substitution Reagents: [List of common substitution reagents].

Major Products Formed

The major products formed from these reactions include [specific products], which are of interest due to their [specific properties or applications].

Scientific Research Applications

MFCD06642332 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of specific conditions.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

The mechanism of action of MFCD06642332 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to [specific receptors or enzymes]: , leading to [specific biochemical changes].

    Modulating [specific pathways]: , resulting in [specific physiological effects].

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD06642332 include [list of similar compounds]. These compounds share certain structural features and reactivity patterns.

Uniqueness

This compound is unique due to its [specific properties], which distinguish it from other similar compounds. These properties make it particularly valuable in [specific applications].

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable subject of study, with numerous applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(4-methylanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-16-9-11-19(12-10-16)24-15-22(27)26-23-25-14-20(28-23)13-18-7-4-6-17-5-2-3-8-21(17)18/h2-12,14,24H,13,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVZPNCCGMENEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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